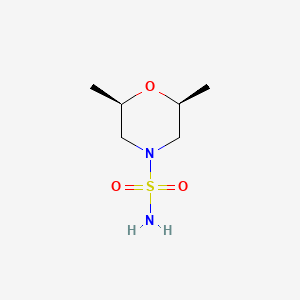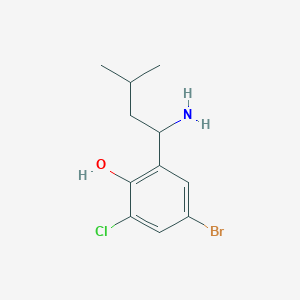
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H14F2OS It is characterized by the presence of two fluorine atoms, an isobutoxy group, and a methylsulfane group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorophenol, isobutyl bromide, and methylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The isobutoxy and methylsulfane groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane
- (3,5-Difluoro-2-methoxyphenyl)(methyl)sulfane
- (3,5-Difluoro-2-ethoxyphenyl)(methyl)sulfane
Uniqueness
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane is unique due to the specific positioning of the isobutoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. The combination of fluorine atoms and the isobutoxy group provides distinct physicochemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14F2OS |
|---|---|
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
1,5-difluoro-2-(2-methylpropoxy)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C11H14F2OS/c1-7(2)6-14-11-9(13)4-8(12)5-10(11)15-3/h4-5,7H,6H2,1-3H3 |
Clave InChI |
CJRDTUUCBBHTHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1SC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


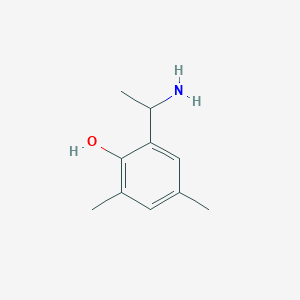
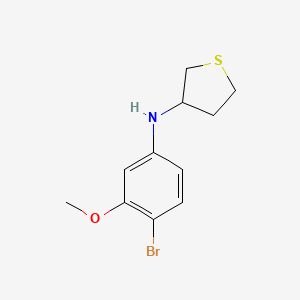




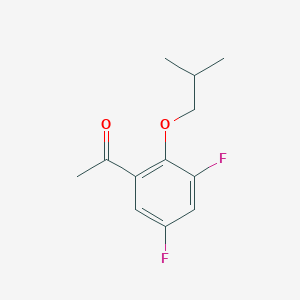
![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)


